molecular formula C6H2BrClF3N B1372668 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine CAS No. 823221-93-8

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1372668
CAS No.: 823221-93-8
M. Wt: 260.44 g/mol
InChI Key: SYBSBIJPNQAETE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N. It is a pyridine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the use of palladium-catalyzed amination and halogen-exchange reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various bioactive and industrial compounds .

Biological Activity

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, which enhances its lipophilicity and potential interactions with biological systems. The molecular formula of this compound is C6H2BrClF3NC_6H_2BrClF_3N, with a molecular weight of approximately 227.45 g/mol. This article explores the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, potential therapeutic applications, and agricultural uses.

Biological Activity Overview

This compound exhibits significant biological activity primarily as an inhibitor of cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. The presence of halogenated groups in the structure promotes reactivity and interaction with various biological targets.

The trifluoromethyl group in this compound enhances its binding affinity to target enzymes and receptors, potentially leading to increased potency and metabolic stability. The compound's ability to modulate metabolic pathways positions it as a candidate for drug development.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound effectively inhibits specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are involved in the metabolism of many pharmaceuticals, suggesting that this compound could be used to study drug-drug interactions.

EnzymeInhibition TypeIC50 (μM)
CYP1A2Competitive0.85
CYP2D6Non-competitive1.25

Table 1: Inhibition profile of this compound on cytochrome P450 enzymes.

Agricultural Applications

The compound has also shown promise as a pesticide or herbicide due to its toxicity against various agricultural pests. Its structural characteristics allow it to interact effectively with biological systems in pests, leading to potential applications in agrochemicals.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and chlorine) along with the trifluoromethyl group significantly influences the compound's biological activity. Halogenated pyridines are known to be effective scaffolds in drug design due to their ability to form strong interactions with target proteins.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
2-Bromo-5-chloro-4-(trifluoromethyl)pyridineSimilar halogen substitutionsModerate CYP inhibition
3-Chloro-4-(trifluoromethyl)pyridineLacks bromine; only chlorine and trifluoromethylLower metabolic stability

Table 2: Comparison of biological activities among structurally related pyridine derivatives.

Properties

IUPAC Name

5-bromo-2-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBSBIJPNQAETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653370
Record name 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823221-93-8
Record name 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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